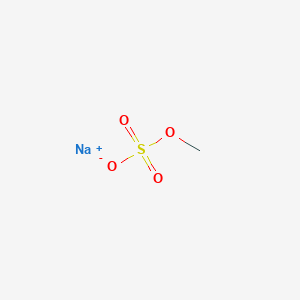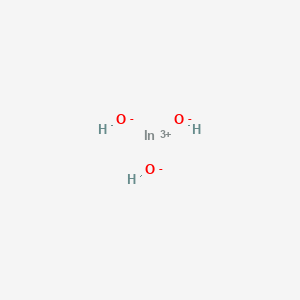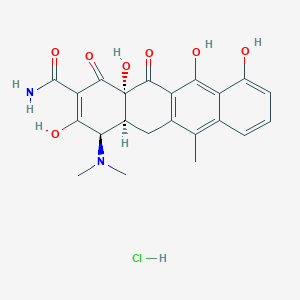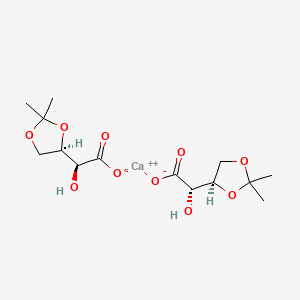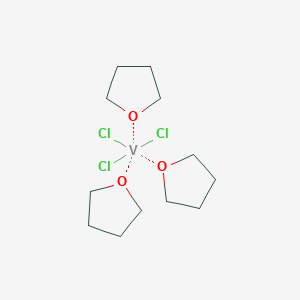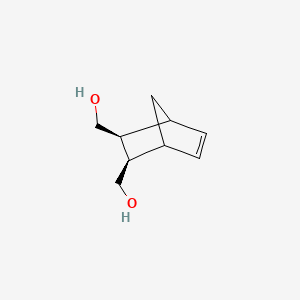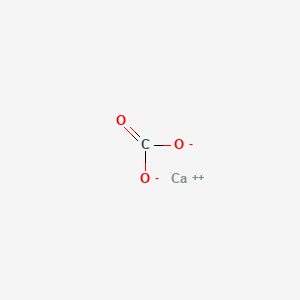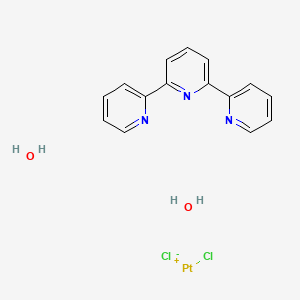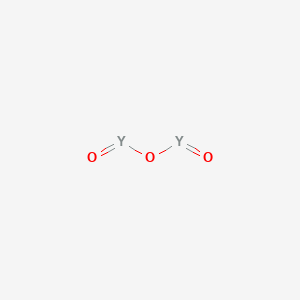
Yttrium(III) oxide, dispersion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) oxide, dispersion, also known as yttria, is a chemical compound with the formula Y₂O₃. It is an air-stable, white solid substance that is widely used in various industrial and scientific applications. This compound is known for its high melting point, chemical stability, and low coefficient of thermal expansion, making it a valuable material in high-temperature environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yttrium(III) oxide, dispersion can be synthesized through several methods, including:
Calcination of Yttrium Salts: Yttrium salts, such as yttrium carbonate or yttrium oxalate, are heated to high temperatures to produce yttrium(III) oxide.
Hydrothermal Processing: This method involves the reaction of yttrium salts in an aqueous solution under high pressure and temperature.
Sol-Gel Method: A chemical solution containing yttrium precursors is transformed into a gel, which is then dried and calcined to obtain yttrium(III) oxide.
Industrial Production Methods: In industrial settings, yttrium(III) oxide is typically produced from rare earth minerals such as xenotime and monazite. The extraction process involves several steps:
Extraction: Yttrium is extracted from the minerals using acidic or basic solutions.
Purification: The extracted yttrium is purified through solvent extraction or ion exchange methods.
Calcination: The purified yttrium salts are calcined at high temperatures to produce yttrium(III) oxide
Chemical Reactions Analysis
Types of Reactions: Yttrium(III) oxide, dispersion undergoes various chemical reactions, including:
Oxidation: Yttrium metal reacts with oxygen to form yttrium(III) oxide.
Reduction: At high temperatures, yttrium(III) oxide can be reduced by strong reducing agents to yield yttrium metal.
Substitution: this compound can react with halogens to form yttrium halides.
Common Reagents and Conditions:
Oxidation: Yttrium metal and oxygen gas at elevated temperatures.
Reduction: Strong reducing agents such as hydrogen gas at high temperatures.
Substitution: Halogens like chlorine or bromine in the presence of yttrium(III) oxide.
Major Products:
Oxidation: this compound (Y₂O₃).
Reduction: Yttrium metal (Y).
Substitution: Yttrium halides (e.g., YCl₃, YBr₃).
Scientific Research Applications
Yttrium(III) oxide, dispersion has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various inorganic compounds and as a catalyst in chemical reactions
Biology and Medicine: Yttrium oxide nanoparticles are used in drug delivery, biosensors, bioimaging, and anticancer therapies due to their unique physiochemical properties.
Industry: Employed in the production of phosphors for television tubes and screens, as well as in the manufacturing of high-powered lasers and fuel cells
Mechanism of Action
The mechanism of action of yttrium(III) oxide varies depending on its application:
Biomedical Applications: In drug delivery and bioimaging, yttrium oxide nanoparticles interact with biological molecules and cells, enabling targeted delivery and imaging.
Thermal Barrier Coatings: this compound provides thermal stability and resistance to high temperatures, protecting underlying materials from thermal degradation.
Comparison with Similar Compounds
Yttrium(III) oxide, dispersion can be compared with other similar compounds, such as:
Scandium(III) oxide (Sc₂O₃): Similar in structure and properties but less commonly used due to its higher cost.
Lutetium(III) oxide (Lu₂O₃): Also similar in structure but has different optical and electronic properties.
Zirconium oxide (ZrO₂): Used in similar applications but has different mechanical properties and is often stabilized with yttrium oxide to form yttria-stabilized zirconia (YSZ).
This compound stands out due to its unique combination of high thermal stability, chemical resistance, and versatile applications in various fields.
Properties
IUPAC Name |
oxo(oxoyttriooxy)yttrium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Y |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVEOZUMHYXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Y]O[Y]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.810 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
